molecular formula C29H28O3 B1625396 (S)-1-(Benzyloxy)-3-(trityloxy)propan-2-ol CAS No. 83526-68-5

(S)-1-(Benzyloxy)-3-(trityloxy)propan-2-ol

Cat. No.: B1625396
CAS No.: 83526-68-5
M. Wt: 424.5 g/mol
InChI Key: MLQDAFOUXAGGMS-NDEPHWFRSA-N
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Description

(S)-1-(Benzyloxy)-3-(trityloxy)propan-2-ol is a useful research compound. Its molecular formula is C29H28O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

83526-68-5

Molecular Formula

C29H28O3

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-1-phenylmethoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C29H28O3/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m0/s1

InChI Key

MLQDAFOUXAGGMS-NDEPHWFRSA-N

SMILES

C1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

rac-1-O-Benzylglycerol (5.37 g, 29.5 mmol), trityl chloride (8.31 g, 29.8 mmol) and anhydrous pyridine (35 ml) were placed in a flame-dried 200 ml round-bottomed flask. The reaction mixture was stirred under anhydrous conditions at room temperature for two days. The precipitate which formed was filtered before H2O and ether were added. The ether layer was extracted with H2O, 1N HCl and H2O, and dried (MgSO4). The solvent was removed by reduced pressure to provide a viscous yellow oil. The crude product was purified by column chromatography (180 g silica gel; hexanes:ethyl acetate, gradient 8:1 to 3:1) to yield pure compound 12, rac-1-O-benzyl-3-O-tritylglycerol (9.00 g, 72% yield).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of triphenylmethyl chloride (59.6 g, 0.21 mol) and triethylamine (32.6 mL, 0.23 mol) in tert-butyl alcohol (80 mL) at 60° C. was added a solution of 1-benzyloxy-2,3-propanediol (37.1 g, 0.20 mol) in tert-butyl alcohol (20 mL). The reaction was heated at reflux for 24 hours. The reaction mixture was evaporated to dryness, then purified using flash chromatography (0 to 30% EtOAc in hexanes) to afford the title compound (68 g, 75%) as an oil. m/z not found, r.t.=4.32 mins. 1H NMR (400 MHz; CDCl3) δ 7.46-7.41 (6H, m), 7.36-7.22 (14H, m), 4.52 (2H, s), 4.02-3.95 (1H, m), 3.63-3.54 (2H, m), 3.26-3.18 (2H, m), 2.40 (1H, s).
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
32.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
75%

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